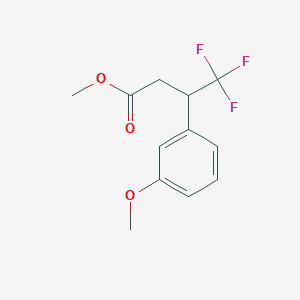
2-(4-Chlorobutyl)-1,3-propanediol
Übersicht
Beschreibung
2-(4-Chlorobutyl)-1,3-propanediol is an organic compound with the molecular formula C6H13ClO. It is a derivative of hexanol, where a chlorine atom is substituted at the sixth position and a hydroxymethyl group is attached to the second position. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Chlorobutyl)-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is usually obtained through a series of purification steps, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorobutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 6-chlorohexanal.
Reduction: Formation of 6-hydroxy-2-hydroxymethyl-1-hexanol.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobutyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1-hexanol: Similar structure but lacks the hydroxymethyl group.
2-Chloro-1-hexanol: Chlorine atom is at the second position instead of the sixth.
6-Bromo-2-hydroxymethyl-1-hexanol: Bromine atom instead of chlorine at the sixth position.
Uniqueness
2-(4-Chlorobutyl)-1,3-propanediol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C7H15ClO2 |
|---|---|
Molekulargewicht |
166.64 g/mol |
IUPAC-Name |
2-(4-chlorobutyl)propane-1,3-diol |
InChI |
InChI=1S/C7H15ClO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6H2 |
InChI-Schlüssel |
KGTLPSIWUXQJME-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)CC(CO)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














